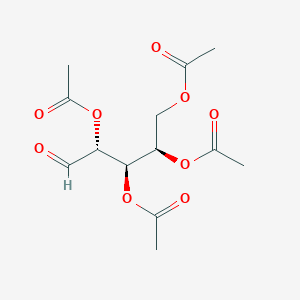
2,3,4,5-Tetra-O-acetyl-D-ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribose tetracetate, also known as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, is a derivative of ribose, a pentose sugar. This compound is characterized by the presence of four acetyl groups attached to the ribose molecule. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ribose tetracetate can be synthesized through the acetylation of ribose. One common method involves the reaction of ribose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds at room temperature and results in the formation of ribose tetracetate .
Industrial Production Methods
Industrial production of ribose tetracetate follows similar principles but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Ribose tetracetate undergoes various chemical reactions, including:
Oxidation: Ribose tetracetate can be oxidized to form ribonic acid derivatives.
Reduction: Reduction reactions can convert ribose tetracetate into ribitol derivatives.
Substitution: The acetyl groups in ribose tetracetate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the acetyl groups.
Major Products Formed
Oxidation: Ribonic acid derivatives.
Reduction: Ribitol derivatives.
Substitution: Various substituted ribose derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ribose tetracetate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of nucleosides and nucleotides.
Biology: Ribose tetracetate is used in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer drugs.
Industry: Ribose tetracetate is used in the production of various fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of ribose tetracetate involves its conversion into ribose and acetate upon hydrolysis. The ribose can then enter various metabolic pathways, including the pentose phosphate pathway, which is crucial for nucleotide synthesis and energy production. The acetate groups can be utilized in acetylation reactions, which are important for the regulation of gene expression and protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ribose: The parent compound of ribose tetracetate, used in various biochemical processes.
Ribose-5-phosphate: An important intermediate in the pentose phosphate pathway.
Ribose-1-phosphate: Involved in nucleotide metabolism.
Uniqueness of Ribose Tetracetate
Ribose tetracetate is unique due to its acetylated structure, which makes it more lipophilic compared to ribose. This property allows it to be used in organic synthesis and as a precursor for various chemical reactions that ribose itself cannot undergo .
Eigenschaften
CAS-Nummer |
30571-54-1 |
|---|---|
Molekularformel |
C13H18O9 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
[(2R,3R,4R)-2,3,4-triacetyloxy-5-oxopentyl] acetate |
InChI |
InChI=1S/C13H18O9/c1-7(15)19-6-12(21-9(3)17)13(22-10(4)18)11(5-14)20-8(2)16/h5,11-13H,6H2,1-4H3/t11-,12+,13-/m0/s1 |
InChI-Schlüssel |
ZYPMNZKYVVSXOJ-XQQFMLRXSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


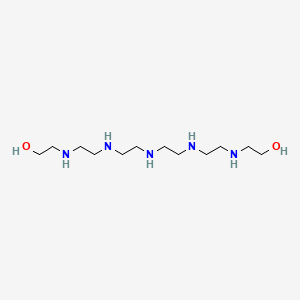
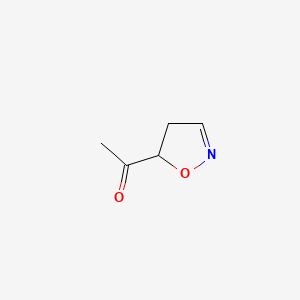
![2-amino-7-[(1S,2S)-1,2-dihydroxypropyl]-3H-pteridin-4-one](/img/structure/B13818794.png)
![1-{2-[4-(Benzyloxy)-3-bromophenyl]ethyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13818803.png)
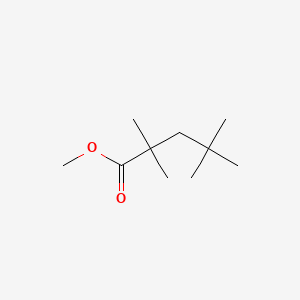
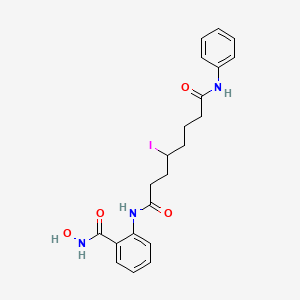
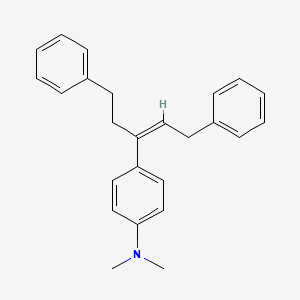
![disodium;5-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13818840.png)
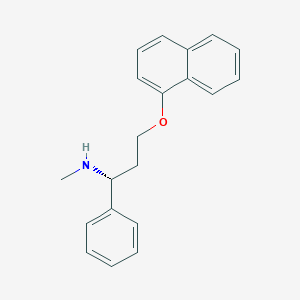
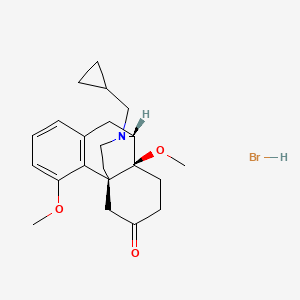
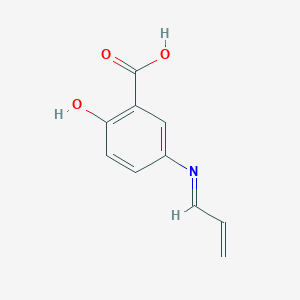
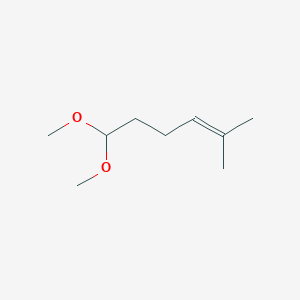
![(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B13818860.png)
![Methyl 2-[(hydroxyamino)methylideneamino]benzoate](/img/structure/B13818871.png)
